REACTION_CXSMILES
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C(OC(=O)[CH2:5][CH:6]1[CH2:11][N:10]([CH2:12]C2C=CC=CC=2)[CH2:9][CH:8]([CH2:19][C:20]([O:22]CC)=O)[N:7]1[CH3:25])C.C(O)(C(F)(F)F)=[O:28].[C:34]([O:38][K])([CH3:37])([CH3:36])[CH3:35]>CO.C1(C)C=CC=CC=1>[C:34]([O:38][C:12]([N:10]1[CH2:11][CH:6]2[N:7]([CH3:25])[CH:8]([CH2:19][C:20](=[O:22])[CH2:5]2)[CH2:9]1)=[O:28])([CH3:37])([CH3:36])[CH3:35]
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Name
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(4Benzyl-6-ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester
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Quantity
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71 g
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Type
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reactant
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Smiles
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C(C)OC(CC1N(C(CN(C1)CC1=CC=CC=C1)CC(=O)OCC)C)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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77.8 mL
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Type
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reactant
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Smiles
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C(=O)(C(F)(F)F)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the flask was purged with nitrogen
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Type
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ADDITION
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Details
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Pd/C (10%, 50% moisture, 3.6 g) was added
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Type
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CUSTOM
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Details
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The flask was closed
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Type
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CUSTOM
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Details
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purged with hydrogen (3×)
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Type
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FILTRATION
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Details
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the mixture was filtered through celite
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Type
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WASH
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Details
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washed with MeOH
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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DRY_WITH_MATERIAL
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Details
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the foamy residue (92.7 g) was dried under high vacuum
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |